molecular formula C9H10O4 B8445025 (RS)-(3-hydroxy-phenyl)-methoxy-acetic acid

(RS)-(3-hydroxy-phenyl)-methoxy-acetic acid

Cat. No. B8445025
M. Wt: 182.17 g/mol
InChI Key: CUZGIOGTNMPKNI-UHFFFAOYSA-N
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Patent
US07129238B2

Procedure details

(RS)-(3-Benzyloxy-phenyl)-methoxy-acetic acid (example 8.1) was hydrogenated at rt and normal pressure using 10% Pd/C as a catalyst and EtOH as a solvent to give (RS)-(3-hydroxy-phenyl)-methoxy-acetic acid as a colorless foam.
Name
(RS)-(3-Benzyloxy-phenyl)-methoxy-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:15]([O:19][CH3:20])[C:16]([OH:18])=[O:17])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>[Pd].CCO>[OH:8][C:9]1[CH:10]=[C:11]([CH:15]([O:19][CH3:20])[C:16]([OH:18])=[O:17])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
(RS)-(3-Benzyloxy-phenyl)-methoxy-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(C(=O)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at rt

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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